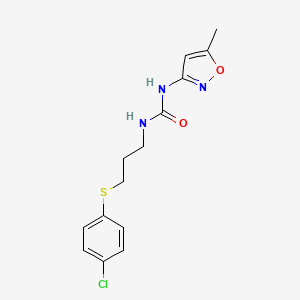
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. CP-47,497 has been found to have a high affinity for the cannabinoid receptor CB1, making it a potent agonist of this receptor.
科学的研究の応用
Synthesis and Structure Analysis
The development and analysis of urea derivatives, including compounds similar to 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea, are significant for understanding their chemical properties and potential applications in various fields. For instance, studies have focused on synthesizing novel urea derivatives and exploring their structural characteristics through elemental analysis, NMR, and X-ray diffraction analysis. These compounds exhibit promising biological activities, including antitumor properties (S. Ling et al., 2008).
Antioxidant and Antitumor Activities
Research into the biological activities of urea derivatives has revealed their potential as antioxidant agents. For example, a series of urea, thiourea, and selenourea derivatives were synthesized and demonstrated potent antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (M. V. Bhaskara Reddy et al., 2015). Additionally, certain urea derivatives have shown significant antitumor activities, highlighting their potential in cancer research and therapy (Zou Xia, 2011).
Chemical and Physical Properties
The exploration of urea derivatives also extends to understanding their chemical and physical properties, including their conformational behaviors, electronic structures, and interactions with biological molecules. Studies on non-racemic atropisomeric (thio)ureas, for instance, have provided insights into their enantioselective properties and potential applications in molecular recognition and catalysis (C. Roussel et al., 2006).
Insecticidal and Plant Growth Regulatory Activities
Urea derivatives have also been evaluated for their insecticidal and plant growth regulatory activities. Some compounds have been identified as effective insecticides, interfering with cuticle deposition and chitin synthesis, offering new strategies for pest control (R. Mulder et al., 1973; D. Deul et al., 1978). Additionally, novel urea derivatives have shown efficacy as plant growth regulators, indicating their potential in agricultural applications (Song Xin-jian et al., 2006).
特性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHFZIEWGYJKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

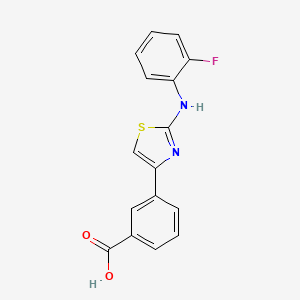

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)
![3-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)
![5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B2411501.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2411503.png)
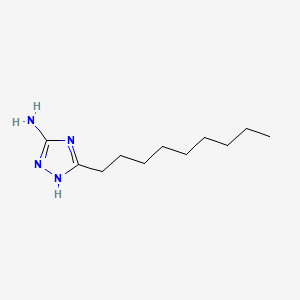
![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)
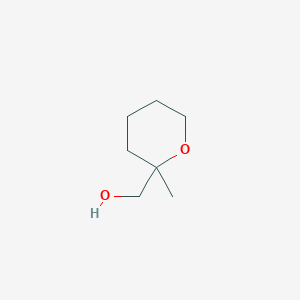
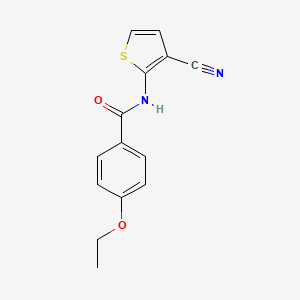
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)